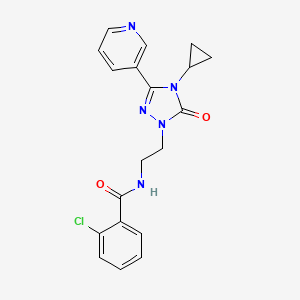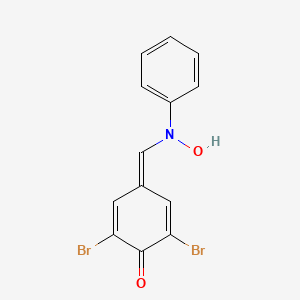
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide is a useful research compound. Its molecular formula is C13H9Br2NO2 and its molecular weight is 371.028. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties in Polymeric Materials
The use of related hydroxy Schiff bases, including compounds like (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide, is significant in the synthesis of polyurethane cationomers with fluorescent properties. These bases, when used as quaternization agents in polyetherurethane precursors, have been found to exhibit photochromic mechanisms and fluorescent properties due to excited state intramolecular proton-transfer processes (Buruianǎ et al., 2005).
Proton Transfer and Photochromism Studies
Infrared spectral studies of N-(2-hydroxybenzylidene)aniline and similar compounds have revealed new insights into proton transfer and photochromism. These studies are crucial for understanding the photoproducts and molecular structures of such compounds, which are structurally similar to this compound (Lewis & Sandorfy, 1982).
Catalysis and Selective Oxidation
Research on selective oxidation of aniline derivatives to azoxybenzenes, azobenzenes, and nitrosobenzenes has significant implications for compounds like this compound. These reactions, important in organic synthesis, are enhanced by catalysts like Zr(OH)4, leading to various azo compounds (Qin et al., 2021).
Photocatalytic Applications
Graphene-ZnO-Au nanocomposites have been developed for photocatalytic reduction of nitrobenzene to aniline, a reaction relevant to the study of this compound. These nanocomposites demonstrate high efficiency in generating electron-hole pairs for catalytic reduction processes (Roy et al., 2013).
Polymer Liquid Crystal Complexes
The anion of phenolic mesogens structurally similar to this compound and their uncharged analogues have been used to prepare novel ionic polymer liquid crystal complexes. These complexes demonstrate unique properties that are significant for advanced material applications (Patel et al., 1994).
Mecanismo De Acción
Target of Action
Compounds with similar structures, known as enones, are important as michael acceptors and constitute an important class of biologically active compounds .
Mode of Action
Enones, which have similar structures, are versatile synthons for various chemical transformations leading to the synthesis of several biodynamic heterocyclic compounds .
Biochemical Pathways
It is known that enones can lead to the synthesis of several biodynamic heterocyclic compounds, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Some compounds with similar structures have been reported to have herbicidal, fungicidal, insecticidal, animal health, and antibacterial activities .
Análisis Bioquímico
Cellular Effects
On a cellular level, (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide has been observed to influence various cellular processes. It has been suggested that the compound may impact cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which these effects occur remain to be determined.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage. While specific threshold effects have not been reported, high doses of the compound may potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is thought to be involved in certain metabolic pathways. It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have specific effects on its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHIIPQNJNROL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)
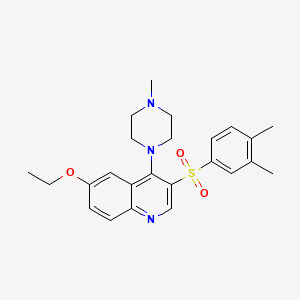
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)
![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)
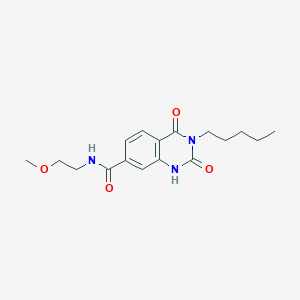
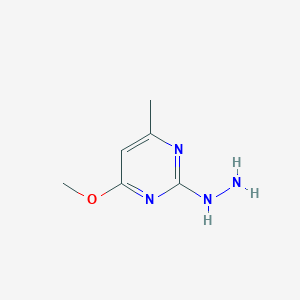
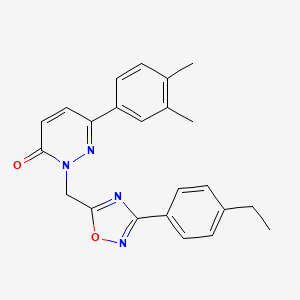
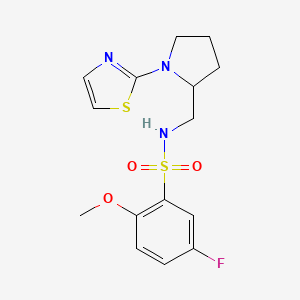
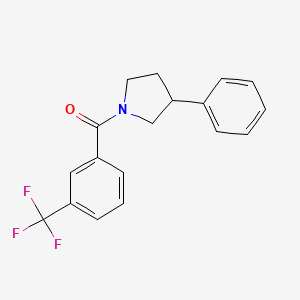
![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)


